6-Methoxytryptamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

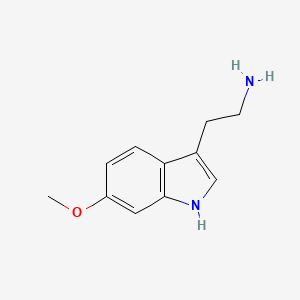

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCGEKMEZOPDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189680 | |

| Record name | 2-(2-Aminoethyl)-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3610-36-4 | |

| Record name | 6-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3610-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)-5-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)-5-methoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxytryptamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative that has garnered interest within the scientific community for its unique pharmacological profile. As a positional isomer of the more extensively studied 5-methoxytryptamine (B125070) (5-MeO-T), 6-MeO-T exhibits distinct activities at various neuronal targets, positioning it as a valuable tool for neuropharmacological research and a potential scaffold for novel drug development. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its known signaling pathways.

Core Pharmacological Activities

The primary mechanism of action of this compound can be categorized into two main areas: its function as a monoamine releasing agent and its direct interaction with serotonin (B10506) receptors.

Monoamine Releasing Activity

This compound is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. In vitro studies using rat brain synaptosomes have demonstrated its ability to induce the release of these key neurotransmitters.

Table 1: Monoamine Release Potency of this compound [1]

| Monoamine | EC₅₀ (nM) |

| Serotonin | 53.8 |

| Dopamine (B1211576) | 113 |

| Norepinephrine (B1679862) | 465 |

Serotonin Receptor Agonism

This compound also acts as a full agonist at the serotonin 2A (5-HT₂A) receptor[1]. However, its potency at this receptor is notably lower compared to its positional isomer, 5-methoxytryptamine.

Table 2: 5-HT₂A Receptor Functional Activity of this compound [1]

| Parameter | Value |

| EC₅₀ (nM) | 2,443 |

| Eₘₐₓ (%) | 111 |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum efficacy relative to a reference agonist.

Receptor Binding Profile

Comprehensive data on the binding affinities (Ki) of this compound across a wide range of receptors is limited in the publicly available scientific literature. Further research is required to fully characterize its binding profile at various serotonin, dopamine, adrenergic, and melatonin (B1676174) receptor subtypes.

Signaling Pathways

The signaling cascades initiated by this compound are primarily understood through its action on the 5-HT₂A receptor and its role as a monoamine releaser.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway by an agonist like this compound initiates a cascade of intracellular events.

Monoamine Release and Transporter Interaction

As a monoamine releasing agent, this compound interacts with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This interaction leads to the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of tryptamine derivatives. Specific parameters may vary between studies.

Monoamine Release Assay (Synaptosome Preparation)

Objective: To measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes) upon exposure to a test compound.

Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat striatum for dopamine, cortex for serotonin and norepinephrine) in ice-cold sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction. The crude synaptosomal pellet is typically washed and resuspended in a physiological buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to allow for uptake via the respective transporters.

-

-

Release Experiment:

-

Wash the radiolabeled synaptosomes to remove excess unincorporated radiolabel.

-

Aliquot the synaptosomes into a multi-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the release by rapid filtration, separating the synaptosomes from the supernatant.

-

Measure the radioactivity in the supernatant (released monoamine) and the filter (retained monoamine) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of total incorporated radioactivity that was released for each concentration of this compound.

-

Plot the percentage of release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

5-HT₂A Receptor Functional Assay (Calcium Mobilization)

Objective: To measure the functional potency and efficacy of a compound at the 5-HT₂A receptor by quantifying changes in intracellular calcium concentration.

Methodology:

-

Cell Culture:

-

Use a cell line stably or transiently expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

Plate the cells in a multi-well plate suitable for fluorescence measurements.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. This is typically done for 30-60 minutes at 37°C.

-

-

Compound Addition and Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity to capture the transient calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

This compound presents a compelling pharmacological profile as a potent monoamine releasing agent with additional direct, albeit weaker, agonist activity at the 5-HT₂A receptor. Its distinct properties compared to its isomer, 5-methoxytryptamine, underscore the sensitivity of these biological targets to subtle structural modifications. While the current data provides a foundational understanding of its mechanism of action, further research is warranted to fully elucidate its receptor binding profile, explore its activity at other potential targets, and delineate its downstream signaling effects in greater detail. Such studies will be instrumental in realizing the full potential of this compound as a research tool and as a lead compound for the development of novel therapeutics for neuropsychiatric disorders.

References

An In-depth Technical Guide on the Synthesis of 6-Methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative and a positional isomer of the more commonly known 5-methoxytryptamine (B125070) (5-MeO-T).[1] As a monoamine releasing agent and a modulator of serotonin (B10506) receptors, this compound and its derivatives are of significant interest in neuropharmacology and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound, offering detailed experimental protocols and quantitative data to support research and development efforts. Additionally, it explores the biosynthetic pathways of closely related indoleamines to provide a broader biological context.

Chemical Synthesis Pathways

The chemical synthesis of this compound is not as extensively documented as that of its 5-methoxy isomer. However, a robust and logical pathway can be constructed based on established indole (B1671886) and tryptamine synthesis methodologies. The most practical approach involves a two-step process starting from 6-methoxyindole-3-ethanol:

-

Halogenation: Conversion of the hydroxyl group of 6-methoxyindole-3-ethanol to a good leaving group, typically a bromine atom, to form the key intermediate, 6-methoxy-3-(2-bromoethyl)indole.

-

Amination: Displacement of the bromine atom with an amino group to yield the final product, this compound.

Step 1: Synthesis of 6-Methoxy-3-(2-bromoethyl)indole

The initial step involves the bromination of 6-methoxyindole-3-ethanol. A common and effective method for this transformation is the Appel reaction, which utilizes a combination of a phosphine (B1218219) and a halogen source.

Step 2: Synthesis of this compound via Amination

The conversion of 6-methoxy-3-(2-bromoethyl)indole to this compound can be achieved through several amination methods. Two classical and reliable methods are the Delépine reaction and the Gabriel synthesis.

-

Delépine Reaction: This method involves the reaction of the alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine.[2][3] This approach is advantageous due to its selectivity for primary amine formation and the use of readily available reagents.[3]

-

Gabriel Synthesis: This synthesis utilizes potassium phthalimide (B116566) to alkylate the alkyl halide, forming an N-alkylphthalimide intermediate.[2][4] Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to release the desired primary amine.[2][4] The Gabriel synthesis is a well-established and high-yielding method for the preparation of primary amines, avoiding the over-alkylation often seen with direct amination with ammonia.[5]

Data Presentation

The following tables summarize the quantitative data for the proposed chemical synthesis of this compound.

Table 1: Synthesis of 6-Methoxy-3-(2-bromoethyl)indole

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 6-Methoxyindole-3-ethanol | Triphenylphosphine (B44618), Bromine | Acetonitrile (B52724) | 2.5 hours | ~45% | (Based on similar syntheses) |

Table 2: Synthesis of this compound via Delépine Reaction

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 6-Methoxy-3-(2-bromoethyl)indole | Hexamethylenetetramine, Ethanolic HCl | Chloroform (B151607), Ethanol (B145695) | 24-48 hours | 70-80% | (Estimated based on general Delépine reaction yields) |

Table 3: Synthesis of this compound via Gabriel Synthesis

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 6-Methoxy-3-(2-bromoethyl)indole | Potassium phthalimide, Hydrazine (B178648) hydrate | DMF, Ethanol | 18-24 hours | 80-90% | (Estimated based on general Gabriel synthesis yields) |

Experimental Protocols

Protocol for the Synthesis of 6-Methoxy-3-(2-bromoethyl)indole

Materials:

-

6-Methoxyindole-3-ethanol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile, anhydrous

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of triphenylphosphine in anhydrous acetonitrile in a round-bottom flask cooled in an ice bath, add bromine dropwise.

-

After the addition is complete, continue stirring at 0°C for 20 minutes.

-

Remove the ice bath and add a solution of 6-methoxyindole-3-ethanol in anhydrous acetonitrile dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with diethyl ether to precipitate triphenylphosphine oxide.

-

Decant the supernatant and wash the residue with diethyl ether.

-

Combine the ethereal extracts and reduce the volume under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 6-methoxy-3-(2-bromoethyl)indole.

Protocol for the Synthesis of this compound via Delépine Reaction

Materials:

-

6-Methoxy-3-(2-bromoethyl)indole

-

Hexamethylenetetramine

-

Chloroform

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve 6-methoxy-3-(2-bromoethyl)indole and hexamethylenetetramine in chloroform and reflux the mixture. The quaternary ammonium (B1175870) salt will precipitate out of the solution.

-

Filter the precipitate and wash it with chloroform.

-

Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid and reflux the mixture for several hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Protocol for the Synthesis of this compound via Gabriel Synthesis

Materials:

-

6-Methoxy-3-(2-bromoethyl)indole

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

To a solution of 6-methoxy-3-(2-bromoethyl)indole in anhydrous DMF, add potassium phthalimide.

-

Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and pour it into water. The N-(6-methoxy-3-indolylethyl)phthalimide will precipitate.

-

Filter the precipitate, wash with water, and dry.

-

Suspend the N-(6-methoxy-3-indolylethyl)phthalimide in ethanol and add hydrazine hydrate.

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Basify the filtrate with a sodium hydroxide solution and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Mandatory Visualization

Chemical Synthesis Pathway of this compound

Caption: Chemical synthesis pathways for this compound.

Biosynthetic Pathways of Related Indoleamines

While the direct biosynthetic pathway to this compound is not well-elucidated, the biosynthesis of its isomer, 5-methoxytryptamine, and the closely related neurohormone melatonin (B1676174), are well-characterized. These pathways provide a valuable framework for understanding the potential enzymatic routes to methoxylated tryptamines. The metabolism of melatonin is known to involve 6-hydroxylation, suggesting that enzymatic machinery for modifying the 6-position of the indole ring exists in biological systems.[3]

The biosynthesis of 5-methoxytryptamine and melatonin originates from the amino acid tryptophan.

Caption: Biosynthesis of 5-methoxytryptamine and melatonin.

Conclusion

This technical guide outlines robust and reproducible chemical synthesis pathways for this compound, providing detailed experimental protocols and summarizing key quantitative data. While the direct biosynthesis of this compound remains an area for further investigation, the established enzymatic pathways for related indoleamines offer valuable insights into potential biological routes. The information presented herein serves as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of this compound and its derivatives.

References

6-Methoxytryptamine: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative and a positional isomer of the more well-known 5-methoxytryptamine (B125070) (5-MeO-T). While structurally similar to other psychoactive tryptamines, 6-MeO-T possesses a distinct pharmacological profile characterized primarily by its potent activity as a monoamine releasing agent. This technical guide provides an in-depth overview of the current understanding of the pharmacological properties of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key molecular interactions and pathways.

Core Pharmacological Activities

Monoamine Release

The principal mechanism of action of this compound is the induction of monoamine release. It acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). In vitro studies using rat brain synaptosomes have demonstrated its efficacy in promoting the release of these key neurotransmitters.[1]

Serotonin (B10506) 5-HT₂A Receptor Agonism

This compound also acts as a full agonist at the serotonin 5-HT₂A receptor. However, its potency at this receptor is notably low.[1] In comparative studies, this compound was found to be the least potent 5-HT₂A receptor agonist among a series of tryptamine derivatives, with its isomer, 5-methoxytryptamine, exhibiting approximately 4,857-fold higher potency.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: Functional Activity of this compound

| Target | Assay | Species | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Serotonin Release | Monoamine Release | Rat (Brain Synaptosomes) | 53.8 | Not Reported | [1] |

| Dopamine Release | Monoamine Release | Rat (Brain Synaptosomes) | 113 | Not Reported | [1] |

| Norepinephrine (B1679862) Release | Monoamine Release | Rat (Brain Synaptosomes) | 465 | Not Reported | [1] |

| 5-HT₂A Receptor | Inositol (B14025) Phosphate (B84403) Accumulation | Not Specified | 2,443 | 111 | [1] |

Experimental Protocols

Monoamine Release Assay in Rat Brain Synaptosomes

The determination of monoamine release is a critical experiment for characterizing compounds like this compound. A general procedure for this assay is outlined below.

Objective: To measure the release of serotonin, dopamine, and norepinephrine from isolated nerve terminals (synaptosomes) upon exposure to the test compound.

Materials:

-

Rat brain tissue (e.g., striatum, cortex)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

Radiolabeled monoamines (e.g., [³H]5-HT, [³H]DA, [³H]NE) or HPLC with electrochemical detection for endogenous monoamines.

-

Test compound (this compound)

-

Scintillation counter or HPLC system

Procedure:

-

Synaptosome Preparation:

-

Monoamine Loading (for radiolabeled assay):

-

Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake into the vesicles.

-

-

Release Experiment:

-

Aliquot the loaded synaptosomes into tubes or a multi-well plate.

-

Add Krebs-Ringer buffer (basal release).

-

Add varying concentrations of this compound to stimulate release.

-

Incubate for a defined period.

-

Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

-

Quantification:

-

Measure the amount of radioactivity in the supernatant and/or the remaining synaptosomes using a scintillation counter.

-

For endogenous release, analyze the supernatant using HPLC with electrochemical detection.[4]

-

-

Data Analysis:

-

Calculate the percentage of monoamine released relative to the total amount present.

-

Generate dose-response curves and determine the EC₅₀ value.

-

5-HT₂A Receptor Functional Assay (Inositol Phosphate Accumulation)

The functional activity of this compound at the 5-HT₂A receptor can be assessed by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.

Objective: To determine the agonist activity of this compound at the 5-HT₂A receptor by quantifying its ability to stimulate inositol phosphate production.

Materials:

-

Cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium and reagents.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Test compound (this compound).

-

HTRF IP-One assay kit or similar.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture:

-

Culture the 5-HT₂A receptor-expressing cells to an appropriate density.

-

-

Assay Preparation:

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer containing LiCl.

-

Add the compound dilutions to the cells.

-

Include a positive control (e.g., serotonin) and a negative control (buffer alone).

-

-

Incubation:

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[5]

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).[5]

-

Incubate at room temperature to allow for the competitive immunoassay to reach equilibrium.

-

-

Readout:

-

Measure the HTRF signal on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio and normalize the data.

-

Generate dose-response curves and determine the EC₅₀ and Eₘₐₓ values.

-

Metabolism and Pharmacokinetics

Direct studies on the metabolism and pharmacokinetic profile of this compound are limited. However, based on the metabolism of its structural isomer, 5-methoxytryptamine, and other tryptamine derivatives, it is likely metabolized by monoamine oxidase (MAO), primarily MAO-A. This would lead to the formation of 6-methoxyindole-3-acetaldehyde, which is then further oxidized to 6-methoxyindole-3-acetic acid (6-MIAA). O-demethylation is another potential metabolic pathway, which could produce 6-hydroxytryptamine. One study investigating the demethylation of methoxyindoles in rats found no evidence of demethylation for methoxytryptamine, suggesting that the primary metabolic route is via MAO.[6]

Further research is required to fully elucidate the pharmacokinetic parameters of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a pharmacologically active tryptamine with a primary mechanism of action as a serotonin-norepinephrine-dopamine releasing agent. It also demonstrates weak full agonism at the 5-HT₂A receptor. Its distinct profile, particularly its potent monoamine releasing properties compared to its isomer 5-methoxytryptamine, makes it a compound of interest for neuropharmacological research. Further studies are warranted to establish a more comprehensive understanding of its receptor binding affinities, in vivo pharmacokinetics, and metabolic fate to fully characterize its pharmacological profile and potential therapeutic or toxicological implications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 6-Methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative and a positional isomer of the more well-known 5-methoxytryptamine (B125070) (5-MeO-T), a compound related to serotonin (B10506) and melatonin. As a member of the tryptamine family, 6-MeO-T is of interest to researchers in neuropharmacology and drug development for its potential to modulate monoaminergic systems. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, metabolism, and the experimental methodologies used to characterize its effects.

Pharmacology

The primary pharmacological action of this compound is as a monoamine releasing agent. It potently triggers the release of serotonin, norepinephrine, and dopamine (B1211576). In addition to its releasing activity, it also acts as a direct agonist at certain serotonin receptors, albeit with lower potency compared to other tryptamines.

Monoamine Release

In vitro studies using rat brain synaptosomes have demonstrated that this compound is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] The half-maximal effective concentrations (EC₅₀) for monoamine release are summarized in the table below.

Receptor Agonism

This compound is a full agonist of the serotonin 5-HT₂A receptor.[1] However, its potency at this receptor is significantly lower than its isomer, 5-methoxytryptamine. The EC₅₀ and maximal efficacy (Eₘₐₓ) at the 5-HT₂A receptor are detailed in the quantitative data section. This lower potency at the 5-HT₂A receptor, a key target for classic psychedelic tryptamines, suggests that the subjective effects of this compound may differ significantly from those of its more potent counterparts.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Functional Activity of this compound

| Parameter | Value | Assay System | Reference |

| Monoamine Release | |||

| Serotonin (5-HT) Release EC₅₀ | 53.8 nM | Rat brain synaptosomes | [1] |

| Dopamine (DA) Release EC₅₀ | 113 nM | Rat brain synaptosomes | [1] |

| Norepinephrine (NE) Release EC₅₀ | 465 nM | Rat brain synaptosomes | [1] |

| Receptor Agonism | |||

| 5-HT₂A Receptor Agonism EC₅₀ | 2,443 nM | In vitro functional assay | [1] |

| 5-HT₂A Receptor Agonism Eₘₐₓ | 111% | In vitro functional assay | [1] |

Table 2: Receptor Binding Affinities (Kᵢ) of this compound (Data Not Currently Available)

Metabolism

The metabolic fate of this compound has not been as extensively studied as that of other tryptamines. However, based on the metabolism of structurally related compounds, its biotransformation is expected to primarily involve oxidation and conjugation reactions mediated by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).

Studies on the metabolism of the related compound 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in humans have identified O-demethylation, hydroxylation of the indole (B1671886) ring, and N-dealkylation as major metabolic pathways.[2] It is plausible that this compound undergoes similar transformations. One study investigating the demethylation of methoxyindoles in rats suggested that demethylation is not a general metabolic pathway for methoxytryptamines other than melatonin, with the major metabolite being the corresponding indoleacetic acid derivative.[3]

Further studies utilizing human liver microsomes and advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are necessary to definitively identify the metabolites of this compound and the specific CYP isozymes responsible for its metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Monoamine Release Assay using Synaptosomes

This protocol describes a method to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine release, hippocampus for serotonin release).

-

Homogenize the tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

2. Radiolabeling of Synaptosomes:

-

Pre-incubate the synaptosomal suspension at 37°C for 5 minutes.

-

Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) at a final concentration of approximately 10-50 nM.

-

Incubate for 15-30 minutes at 37°C to allow for uptake of the radiotracer into the nerve terminals.

3. Measurement of Monoamine Release:

-

Aliquot the radiolabeled synaptosomes into a superfusion system.

-

Continuously perfuse the synaptosomes with physiological buffer at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

After establishing a stable baseline of spontaneous release, introduce this compound at various concentrations into the perfusion buffer.

-

Continue collecting fractions to measure the drug-evoked release.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Quantify the radioactivity in each fraction using liquid scintillation counting.

-

Express the release as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.

5-HT₂A Receptor Functional Assay (Calcium Flux)

This protocol outlines a method to determine the functional activity of this compound at the 5-HT₂A receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Plate the cells into a 96-well or 384-well black-walled, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Loading with Calcium-Sensitive Dye:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions. An equal volume of probenecid-containing buffer may be added to inhibit dye efflux.

-

Remove the growth medium from the cells and add the dye-loading buffer.

-

Incubate the plate for 60-90 minutes at 37°C, protected from light.

3. Measurement of Calcium Flux:

-

After the incubation period, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.

-

As a positive control, use a known 5-HT₂A receptor agonist (e.g., serotonin or DOI).

-

Record the peak fluorescence response for each concentration.

-

Analyze the data by plotting the change in fluorescence against the log of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological processes related to the activity of this compound.

References

- 1. A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxytryptamine: A Technical Examination of Its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative and a positional isomer of the more extensively studied 5-methoxytryptamine (B125070) (5-MeO-T). As a modulator of the serotonergic system, understanding its interaction with the diverse family of serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the binding affinity of this compound at various serotonin receptor subtypes, details the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Data Presentation: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |

| 5-HT₂A | EC₅₀ = 2,443 nM | Full Agonist (Eₘₐₓ = 111%) | [1] |

Note on Data Gaps: There is a notable lack of publicly available, peer-reviewed data for the binding affinity (Kᵢ or IC₅₀ values) of this compound at other serotonin receptor subtypes, including but not limited to 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂B, 5-HT₂C, 5-HT₃, 5-HT₄, 5-HT₅A, 5-HT₆, and 5-HT₇. The provided data on its isomer, 5-methoxytryptamine, suggests potential interactions with several of these receptors, but direct extrapolation is not scientifically valid. 5-methoxytryptamine, for instance, is a potent agonist at 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptors[2].

In addition to direct receptor interaction, this compound is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC₅₀ values for monoamine release of 53.8 nM for serotonin, 113 nM for dopamine, and 465 nM for norepinephrine (B1679862) in rat brain synaptosomes[1]. This activity contributes significantly to its overall pharmacological effect.

Experimental Protocols

The determination of binding affinity for compounds like this compound at serotonin receptors is predominantly achieved through radioligand binding assays. Below are detailed methodologies for conducting such experiments for key serotonin receptor families.

General Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol outlines the general steps for determining the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from a specific receptor subtype.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK-293, CHO cells).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]LSD for 5-HT₆).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Ligand: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding (e.g., 10 µM serotonin).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions (e.g., MgCl₂, CaCl₂).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Cell Harvester and Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding ligand.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Signaling Pathways of Key Serotonin Receptor Families

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The major pathways are dependent on the type of G-protein to which the receptor couples.

Gᵢ/ₒ-Coupled Receptor Signaling (e.g., 5-HT₁ Family)

5-HT₁ receptors typically couple to inhibitory G-proteins (Gᵢ/ₒ), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

References

6-Methoxytryptamine: An In-depth Technical Guide on its Function as a Monoamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative that has demonstrated significant activity as a monoamine releasing agent. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its function. Quantitative data on its potency for releasing serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) are presented, along with its receptor binding characteristics. Detailed experimental protocols for in vitro monoamine release assays are provided to facilitate further research in this area. The guide also explores the signaling pathways involved in its action, offering a deeper understanding of its cellular effects.

Introduction

This compound, a positional isomer of the more widely known 5-methoxytryptamine (B125070) (5-MeO-T), is a compound of interest in neuropharmacology due to its potent activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. Unlike its isomer, which is a potent serotonin 5-HT2A receptor agonist with very low efficacy as a monoamine releaser, 6-MeO-T displays a contrasting pharmacological profile, highlighting the critical role of the methoxy (B1213986) group's position on the indole (B1671886) ring in determining its primary mechanism of action[1]. This guide delves into the technical details of 6-MeO-T's function as a monoamine releasing agent, providing valuable information for researchers in drug discovery and development.

Pharmacological Profile

Monoamine Release

In vitro studies using rat brain synaptosomes have quantified the potency of this compound in inducing the release of the three major monoamine neurotransmitters. These findings are summarized in the table below.

| Neurotransmitter | EC50 (nM) |

| Serotonin (5-HT) | 53.8[1] |

| Dopamine (DA) | 113[1] |

| Norepinephrine (NE) | 465[1] |

Table 1: Potency of this compound in Inducing Monoamine Release in Rat Brain Synaptosomes.

Receptor Binding Affinity

While this compound is a potent monoamine releasing agent, it exhibits very low potency as a direct agonist at the serotonin 5-HT2A receptor. This is a key distinction from its isomer, 5-methoxytryptamine.

| Receptor | EC50 (nM) | Emax (%) |

| 5-HT2A | 2,443[1] | 111[1] |

Table 2: Agonist Activity of this compound at the Serotonin 5-HT2A Receptor.

Mechanism of Action

Monoamine releasing agents like this compound primarily exert their effects by interacting with monoamine transporters (SERT, DAT, and NET) on the presynaptic neuronal membrane. The generalized mechanism involves the following steps:

-

Transport into the Presynaptic Neuron: The releasing agent acts as a substrate for the monoamine transporters and is transported into the neuron.

-

Interaction with VMAT2: Once inside, many monoamine releasers interact with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing the release of neurotransmitters from synaptic vesicles into the cytoplasm. Specific data on the interaction of this compound with VMAT2 is not currently available.

-

Transporter Reversal: The increased cytoplasmic concentration of monoamines, along with the direct action of the releasing agent on the plasma membrane transporters, leads to a reversal of the transporter's normal function. Instead of reuptake, the transporters begin to efflux monoamines from the cytoplasm into the synaptic cleft.

-

TAAR1 Activation: Trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, is another key player in the action of many monoamine releasers. Agonism at TAAR1 can trigger a phosphorylation cascade that further promotes the efflux of monoamines through the plasma membrane transporters. The specific interaction of this compound with TAAR1 has not been explicitly detailed in the literature.

Signaling Pathway for Monoamine Release

The following diagram illustrates the general signaling pathway for a monoamine releasing agent.

References

6-Methoxytryptamine: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative with a unique pharmacological profile, acting as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a low-potency partial agonist at the serotonin (B10506) 5-HT2A receptor.[1] This dual mechanism of action suggests a potential for therapeutic applications in mood disorders and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of 6-MeO-T, including its pharmacological properties, relevant experimental protocols for its evaluation, and a discussion of its potential therapeutic avenues. While direct clinical investigation of 6-MeO-T is limited, its distinct pharmacology warrants further exploration.

Introduction

This compound, a positional isomer of the well-known psychedelic 5-methoxytryptamine (B125070) (5-MeO-DMT), presents a compelling case for investigation in neuropharmacology.[1] Unlike its isomer, which is a potent 5-HT2A agonist with weaker monoamine releasing properties, 6-MeO-T's primary mechanism is the induction of monoamine release.[1] This distinction is critical for understanding its potential therapeutic effects, which may differ significantly from classic psychedelics. This document aims to consolidate the existing preclinical data on 6-MeO-T and provide detailed methodologies for its further study.

Pharmacology

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

-

Monoamine Release: It is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). It interacts with the respective monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of these neurotransmitters from presynaptic terminals.

-

5-HT2A Receptor Agonism: It acts as a full agonist at the serotonin 5-HT2A receptor, albeit with very low potency compared to its isomer, 5-MeO-T.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: Monoamine Release Potency of this compound in Rat Brain Synaptosomes [1]

| Monoamine | EC50 (nM) |

| Serotonin (5-HT) | 53.8 |

| Dopamine (DA) | 113 |

| Norepinephrine (NE) | 465 |

Table 2: 5-HT2A Receptor Agonist Activity of this compound [1]

| Parameter | Value |

| EC50 (nM) | 2,443 |

| Emax (%) | 111 |

Potential Therapeutic Applications

While direct clinical trials of this compound have not been conducted, its pharmacological profile suggests potential therapeutic applications in several areas:

-

Depression and Anxiety Disorders: As a monoamine releasing agent, 6-MeO-T could potentially elevate synaptic levels of serotonin, norepinephrine, and dopamine, neurotransmitters known to be involved in the pathophysiology of depression and anxiety. Its activity as an SNDRA may offer a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs).

-

Mood Regulation: The compound's ability to modulate multiple neurotransmitter systems suggests a role in general mood regulation.[2]

It is important to note that the hallucinogenic potential of 6-MeO-T, while likely lower than that of 5-MeO-DMT due to its low 5-HT2A receptor potency, would need to be carefully evaluated in any potential therapeutic development.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Monoamine Release Assay using Synaptosomes

This protocol describes how to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

Objective: To determine the potency and efficacy of this compound in inducing the release of serotonin, dopamine, and norepinephrine.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine)

-

Sucrose (B13894) solutions (0.32 M and 1.2 M)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NE)

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Layer the supernatant onto a 1.2 M sucrose solution and centrifuge at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Neurotransmitter Loading:

-

Incubate the synaptosomes with the desired radiolabeled neurotransmitter to allow for uptake.

-

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess radiolabel.

-

Aliquot the synaptosomes into tubes.

-

Add different concentrations of this compound to the tubes.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

-

Quantification:

-

Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

-

Calculate the percentage of total neurotransmitter released for each concentration of 6-MeO-T.

-

Plot the data and determine the EC50 value.

-

Diagram: Experimental Workflow for Monoamine Release Assay

Caption: Workflow for measuring monoamine release from synaptosomes.

5-HT2A Receptor Activation Assay (Calcium Flux)

This protocol measures the activation of the 5-HT2A receptor by detecting changes in intracellular calcium levels.

Objective: To determine the potency and efficacy of this compound as a 5-HT2A receptor agonist.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound solutions of varying concentrations.

-

A fluorescence microplate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture:

-

Culture the 5-HT2A expressing cells in appropriate media until they reach a suitable confluency.

-

Seed the cells into a 96-well black-walled, clear-bottom plate.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

-

-

Calcium Flux Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add different concentrations of this compound to the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Plot the dose-response curve and determine the EC50 and Emax values.

-

Diagram: 5-HT2A Receptor Signaling Pathway (Gq/PLC)

Caption: Simplified Gq-coupled 5-HT2A receptor signaling cascade.

Rodent Behavioral Assays for Antidepressant-like Effects

Objective: To assess the potential antidepressant-like activity of this compound in mice.

Materials:

-

Male mice (e.g., C57BL/6).

-

A cylindrical container (beaker) filled with water.

-

This compound solution for injection (intraperitoneal or subcutaneous).

-

A video recording system.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least one hour before the test.

-

Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).

-

Test:

-

Gently place each mouse individually into the cylinder of water (22-25°C).

-

Record the session for 6 minutes.

-

-

Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

-

Data Analysis: Compare the immobility time between the 6-MeO-T-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Objective: To further evaluate the antidepressant-like properties of this compound.

Materials:

-

Male mice.

-

A suspension bar or a dedicated tail suspension apparatus.

-

Adhesive tape.

-

This compound solution for injection.

-

A video recording system.

Procedure:

-

Acclimation and Drug Administration: As described for the FST.

-

Test:

-

Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

-

Suspend the mouse by its tail from the suspension bar. The mouse should be high enough that it cannot reach any surfaces.

-

Record the session for 6 minutes.

-

-

Scoring:

-

A blinded observer scores the total duration of immobility during the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis: Compare the immobility time between the treated and control groups. A reduction in immobility suggests an antidepressant-like effect.

Synthesis

A practical synthesis of this compound has been reported starting from commercially available phthalimide (B116566) and 1-bromo-3-chloropropane. The key steps involve PTC N-alkylation, PTC C-alkylation, a Japp–Klingemann reaction, hydrolysis, and decarboxylation, with an overall yield of approximately 44%.[3]

Diagram: Logical Flow of this compound Synthesis

Caption: Key steps in a reported synthesis of this compound.

Discussion and Future Directions

This compound is an intriguing pharmacological agent with a distinct profile as a potent monoamine releaser and a weak 5-HT2A agonist. This combination of activities suggests a potential therapeutic role in mood disorders, possibly with a lower risk of hallucinogenic effects compared to its more extensively studied isomer, 5-MeO-DMT.

Future research should focus on:

-

In-depth preclinical evaluation: Conducting comprehensive animal studies to assess the antidepressant, anxiolytic, and abuse liability potential of 6-MeO-T.

-

Pharmacokinetic and metabolism studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 6-MeO-T is crucial for understanding its in vivo effects and for designing potential clinical studies.

-

Receptor binding profile: A more extensive receptor screening would provide a clearer picture of its off-target activities and potential side effects.

-

Head-to-head comparisons: Directly comparing the behavioral and neurochemical effects of 6-MeO-T with those of 5-MeO-DMT and traditional antidepressants would help to elucidate its unique therapeutic potential.

Conclusion

This compound represents an under-explored area of tryptamine pharmacology. Its potent monoamine releasing properties, coupled with weak 5-HT2A agonism, make it a promising candidate for further investigation as a potential therapeutic agent for neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to advance the scientific understanding of this unique compound.

References

An In-depth Technical Guide to 6-Methoxytryptamine Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxytryptamine, a positional isomer of the well-known neuromodulator 5-methoxytryptamine (B125070) (5-MeO-T), serves as the foundational scaffold for a range of synthetic and naturally occurring derivatives with diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols for the synthesis of key analogues and for pharmacological evaluation are presented. The guide aims to be a valuable resource for researchers and professionals engaged in the exploration of novel tryptamine-based compounds for potential therapeutic applications.

Introduction

Tryptamine (B22526) and its derivatives represent a vast and pharmacologically rich class of compounds that have been the subject of extensive research for their interactions with the central nervous system, particularly with serotonin (B10506) (5-HT) receptors. The position of substituents on the indole (B1671886) ring profoundly influences the pharmacological properties of these molecules. While 5-substituted tryptamines, such as serotonin and 5-MeO-DMT, have been extensively studied, 6-substituted analogues like this compound present a distinct and less-explored pharmacological landscape.

This compound itself is a potent serotonin-norepinephrine-doping releasing agent (SNDRA) and a low-potency full agonist at the 5-HT2A receptor.[1] This unique profile, differing significantly from its 5-methoxy isomer, highlights the critical role of substituent placement in determining the mechanism of action. This guide will delve into the known derivatives of this compound, summarizing their pharmacological data, outlining synthetic approaches, and discussing the structure-activity relationships that govern their interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from 6-methoxyindole (B132359). A common and versatile method is the Speeter-Anthony synthesis, which involves the reaction of the indole with oxalyl chloride, followed by amidation with a desired amine and subsequent reduction of the amide to the corresponding tryptamine.

General Synthetic Workflow

Experimental Protocols

Synthesis of 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT)

-

Step 1: Synthesis of 6-methoxyindole-3-glyoxylyl chloride. To a solution of 6-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether), cooled to 0°C, is added oxalyl chloride dropwise with stirring. The reaction mixture is stirred at 0°C for a specified time, and the resulting precipitate, 6-methoxyindole-3-glyoxylyl chloride, is collected by filtration and used in the next step without further purification.

-

Step 2: Synthesis of N,N-dimethyl-2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide. The crude 6-methoxyindole-3-glyoxylyl chloride is added portion-wise to a cooled solution of dimethylamine (B145610) in an appropriate solvent (e.g., tetrahydrofuran). The reaction is stirred for several hours at room temperature. After completion, the reaction mixture is worked up by partitioning between water and an organic solvent, and the organic layer is dried and concentrated to yield the amide.

-

Step 3: Synthesis of 6-methoxy-N,N-dimethyltryptamine. The amide from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) and added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent. The mixture is refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is dried and concentrated. The crude product can be purified by column chromatography or crystallization to afford pure 6-methoxy-N,N-dimethyltryptamine.

Pharmacological Properties

The pharmacological profile of this compound derivatives is primarily characterized by their interaction with serotonin receptors. However, the nature and potency of this interaction can vary significantly based on the substitutions on the amine and the indole ring.

Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (Ki values in nM) for this compound and some of its derivatives at key serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| This compound | - | 2443 (EC50)[1] | - |

| 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) | >10,000 | 185 | 1,600 |

Note: Data for a wider range of this compound derivatives is limited in the public domain. The data for 6-MeO-DMT is compared to 5-MeO-DMT which has a Ki of 95 nM at 5-HT1A and 4.3 nM at 5-HT2A. This highlights a significant reduction in affinity at the 5-HT1A receptor for the 6-methoxy isomer.[2]

Functional Activity

This compound is a potent releaser of serotonin, norepinephrine, and dopamine, with EC₅₀ values of 53.8 nM, 465 nM, and 113 nM, respectively.[1] In contrast, its isomer, 5-methoxytryptamine, is a very weak releasing agent.[1]

6-MeO-DMT acts as a serotonin 5-HT2A receptor agonist.[2] However, unlike its 5-methoxy counterpart, it does not produce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic effects.[2] This suggests that 6-MeO-DMT may be a non-hallucinogenic 5-HT2A agonist.

Signaling Pathways

The interaction of tryptamine derivatives with 5-HT receptors can initiate a cascade of intracellular signaling events. For instance, 5-HT2A receptor activation is typically coupled to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Structure-Activity Relationships (SAR)

The substitution pattern on the tryptamine scaffold is a key determinant of its pharmacological activity.

Effect of 6-Methoxy Group

The presence of a methoxy (B1213986) group at the 6-position of the indole ring, as opposed to the more common 5-position, has a profound impact on the pharmacological profile:

-

Receptor Affinity: As seen with 6-MeO-DMT, the 6-methoxy substitution can lead to a significant decrease in affinity for the 5-HT1A receptor compared to its 5-methoxy counterpart.[2]

-

Functional Activity: The 6-methoxy group appears to favor monoamine releasing activity over direct receptor agonism, as evidenced by the potent SNDRA profile of this compound itself.[1]

-

Hallucinogenic Potential: The lack of head-twitch response with 6-MeO-DMT suggests that the 6-methoxy substitution may attenuate or abolish the hallucinogenic effects typically associated with 5-HT2A agonism.[2]

Effect of N-Alkylation

As with other tryptamines, the nature of the substituents on the terminal amine influences potency and selectivity. Generally, increasing the size of the N-alkyl groups can affect receptor binding and functional activity. For many tryptamines, N,N-dimethyl and N,N-diethyl substitutions are well-tolerated, while larger or bulkier groups can lead to a decrease in potency.

In Vivo Properties and Bioavailability

Data on the in vivo effects and bioavailability of this compound derivatives are not as extensive as for their 5-substituted counterparts. However, some general principles of tryptamine pharmacokinetics can be applied.

Orally administered simple tryptamines are often rapidly metabolized by monoamine oxidase (MAO) in the gut and liver, leading to low bioavailability. N,N-dialkylation can provide some protection against MAO-A, potentially increasing oral bioavailability compared to the primary amine. The metabolic fate of this compound derivatives is likely to involve O-demethylation and subsequent conjugation, as well as oxidative deamination of the side chain.

Conclusion and Future Directions

This compound derivatives represent a promising but underexplored area of tryptamine research. The distinct pharmacological profile of the parent compound and the non-hallucinogenic nature of 6-MeO-DMT suggest that this scaffold could be a valuable starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and pharmacological characterization of a broader range of this compound analogues to build a more comprehensive understanding of their structure-activity relationships. In particular, exploration of different N-alkyl substituents and additional substitutions on the indole ring could lead to the discovery of compounds with unique and potentially valuable therapeutic properties. Further in vivo studies are also crucial to elucidate the pharmacokinetic profiles and potential therapeutic applications of this intriguing class of molecules.

References

In Vitro Studies of 6-Methoxytryptamine: A Technical Guide

Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine (B22526) derivative that has garnered interest within the scientific community for its distinct pharmacological profile. As a structural isomer of the well-characterized 5-methoxytryptamine (B125070) (5-MeO-T), it presents a compelling case for structure-activity relationship studies. This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways and workflows. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into this compound. It is important to note that while functional data for this compound is available, comprehensive binding affinity data (Ki/Kd values) across a wide range of receptors and transporters is not extensively reported in the current body of scientific literature.

Data Presentation

The in vitro activity of this compound is characterized by its potent activity as a monoamine releasing agent and its direct, albeit low-potency, agonism at the serotonin (B10506) 5-HT₂A receptor.

Functional Activity of this compound

| Parameter | Bioassay | Species/Tissue | Value | Reference |

| EC₅₀ | Serotonin Release | Rat Brain Synaptosomes | 53.8 nM | [1] |

| EC₅₀ | Dopamine Release | Rat Brain Synaptosomes | 113 nM | [1] |

| EC₅₀ | Norepinephrine Release | Rat Brain Synaptosomes | 465 nM | [1] |

| EC₅₀ | 5-HT₂A Receptor Agonism | Not Specified | 2,443 nM | [1] |

| Eₘₐₓ | 5-HT₂A Receptor Agonism | Not Specified | 111% | [1] |

Receptor and Transporter Binding Affinities of this compound

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments relevant to the pharmacological characterization of this compound.

Monoamine Release Assay using Synaptosomes

This assay quantifies the ability of a test compound to induce the release of monoamine neurotransmitters from pre-synaptic nerve terminals.

a. Preparation of Synaptosomes:

-

Euthanize a rat and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer with 10-12 gentle strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).

-

Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration using a standard method like the Bradford or BCA assay.

b. Neurotransmitter Release Assay:

-

Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) by incubating them in the presence of the radiotracer for a specified time (e.g., 15-30 minutes) at 37°C. A monoamine oxidase (MAO) inhibitor may be included to prevent degradation of the neurotransmitter.

-

Wash the synaptosomes to remove excess radiolabel, typically by centrifugation and resuspension or by filtration.

-

Aliquot the pre-loaded synaptosomes into a multi-well plate.

-

Initiate the release by adding varying concentrations of this compound or control compounds.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the release by rapid filtration or by pelleting the synaptosomes via centrifugation.

-

Collect the supernatant (containing the released neurotransmitter) and lyse the synaptosomes (containing the remaining neurotransmitter).

-

Quantify the radioactivity in both the supernatant and the lysed synaptosome fractions using liquid scintillation counting.

-

Calculate the percentage of neurotransmitter release for each concentration of this compound and determine the EC₅₀ value by non-linear regression analysis.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This competitive binding assay determines the affinity of this compound for the 5-HT₂A receptor.

a. Membrane Preparation:

-

Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

b. Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional 5-HT₂A Receptor Assay (Calcium Mobilization)

This assay measures the functional consequence of 5-HT₂A receptor activation, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.

-

Seed cells stably expressing the human 5-HT₂A receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with a physiological buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader capable of kinetic reading.

-

Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.